N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Overview
Description
N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a thiophene sulfonyl group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Sulfonyl Group: This step often involves the sulfonylation of a thiophene derivative using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.
Attachment of the Dichlorophenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a dichlorophenyl halide and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Recycling: To reduce costs and environmental impact.
Automated Reaction Monitoring: To ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or palladium on carbon.
Nucleophiles: Including amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide: shares structural similarities with other sulfonyl-containing pyrrolidines and thiophene derivatives.
This compound: is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Uniqueness
Enhanced Stability: Compared to other similar compounds, it may exhibit greater stability under physiological conditions.
Specificity: Its unique structure allows for selective binding to certain biological targets, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S2/c16-10-7-11(17)9-12(8-10)18-15(20)13-3-1-5-19(13)24(21,22)14-4-2-6-23-14/h2,4,6-9,13H,1,3,5H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOBFQURASFRPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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